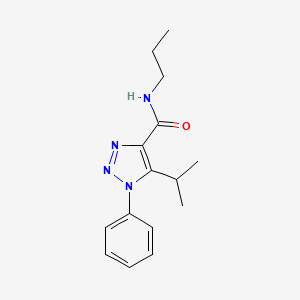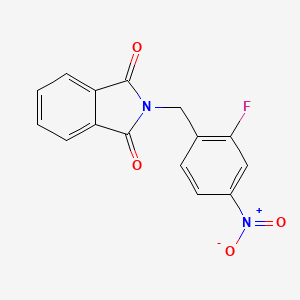
1-phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1-phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Synthesis of Azide Intermediate: The azide intermediate can be prepared by reacting an appropriate amine with sodium azide under suitable conditions.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Functionalization: The resulting triazole compound is further functionalized by introducing the phenyl, propan-2-yl, and propyl groups through various organic reactions such as alkylation and acylation.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
1-Phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the triazole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
科学的研究の応用
1-Phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives are used in the development of pharmaceuticals, including antifungal and antiviral drugs.
Industry: In industrial applications, the compound is used as a precursor in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring structure allows the compound to bind to enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s phenyl, propan-2-yl, and propyl groups contribute to its binding affinity and selectivity.
類似化合物との比較
1-Phenyl-5-(propan-2-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the propan-2-yl and propyl substituents, resulting in different chemical properties and biological activities.
1-Phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide:
1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid derivative has different solubility and reactivity compared to the carboxamide compound.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-phenyl-5-propan-2-yl-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-4-10-16-15(20)13-14(11(2)3)19(18-17-13)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPGERNZRGZFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B2914286.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2914288.png)
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2914297.png)

![3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B2914302.png)
![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914303.png)

![N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide](/img/structure/B2914306.png)

